Eptastigmine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es conocida por su duración de acción más prolongada y su menor toxicidad en comparación con otros inhibidores de la colinesterasa como la fisostigmina . La eptastigmina actúa inhibiendo la enzima acetilcolinesterasa, que descompone la acetilcolina, lo que aumenta los niveles de acetilcolina en el cerebro y mejora la función cognitiva .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La eptastigmina se sintetiza a través de una serie de reacciones químicas que comienzan con la fisostigmina. . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la reacción.

Métodos de producción industrial: La producción industrial de eptastigmina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. El proceso de producción se optimiza para maximizar el rendimiento y minimizar los residuos, lo que lo hace económicamente viable para la producción a gran escala .

3. Análisis de las reacciones químicas

Tipos de reacciones: La eptastigmina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La eptastigmina se puede oxidar para formar sus óxidos correspondientes.

Reducción: Se puede reducir para formar sus formas reducidas correspondientes.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Diversos reactivos según la sustitución deseada, como halógenos para reacciones de halogenación.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la eptastigmina puede dar lugar a la formación de óxidos, mientras que la reducción puede producir formas reducidas del compuesto .

4. Aplicaciones en la investigación científica

La eptastigmina tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de la colinesterasa y las reacciones químicas relacionadas.

Biología: Se ha investigado por sus efectos en el sistema nervioso central y sus posibles propiedades neuroprotectoras.

Medicina: Se ha investigado principalmente por su potencial en el tratamiento de la enfermedad de Alzheimer y otros trastornos cognitivos.

Industria: Se utiliza en el desarrollo de nuevos inhibidores de la colinesterasa y fármacos relacionados.

Análisis De Reacciones Químicas

Types of Reactions: Eptastigmine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding oxides.

Reduction: It can be reduced to form its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Eptastigmine functions primarily as a cholinesterase inhibitor , enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This leads to increased ACh levels in the central nervous system (CNS), which is crucial for cognitive functions such as memory and learning.

- Mechanism of Action : this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a significant increase in ACh concentrations. In animal studies, doses of this compound have been shown to increase ACh levels by 2500–3000% .

- Pharmacokinetics : After oral administration, this compound is rapidly distributed throughout the body and effectively penetrates the CNS. Its long-lasting effects are attributed to its pharmacokinetic profile, which allows sustained AChE inhibition .

Clinical Applications in Alzheimer's Disease

This compound has been primarily investigated for its efficacy in treating Alzheimer's disease. Clinical trials involving over 1500 patients have demonstrated significant cognitive improvements compared to placebo.

- Cognitive Improvement : In a multicenter, randomized, double-blind study, patients receiving this compound showed marked improvement in cognitive performance as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) . The most pronounced benefits were observed in patients with more severe cognitive impairments at baseline.

- Safety and Tolerability : this compound has been generally well-tolerated among patients with moderate to moderately severe AD. The drug's cholinergic side effects were manageable, making it a viable option for long-term treatment .

Memory Enhancement Studies

Research has consistently highlighted this compound's potential to enhance memory and learning across various animal models:

- Animal Studies : this compound administration has been associated with improved performance in memory tasks among young, aged, and lesioned animals. For instance, it significantly enhanced passive avoidance behavior in mice .

- Electrophysiological Effects : this compound's influence on EEG patterns suggests cholinergic activation. Studies indicated that it modulated cortical activity and improved visual evoked potentials in rodents .

Protection Against Neurotoxicity

This compound has also shown promise in protecting against neurotoxic agents:

- Organophosphate Intoxication : Research indicates that this compound may provide prophylactic benefits against organophosphate poisoning by inhibiting the binding of toxic agents to cholinesterases. This suggests a potential application in bioterrorism defense or occupational safety .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Mecanismo De Acción

La eptastigmina ejerce sus efectos inhibiendo la enzima acetilcolinesterasa, que es responsable de la descomposición de la acetilcolina en el cerebro. Al inhibir esta enzima, la eptastigmina aumenta los niveles de acetilcolina, lo que mejora la transmisión colinérgica y mejora la función cognitiva . Los objetivos moleculares de la eptastigmina incluyen la acetilcolinesterasa y la butirilcolinesterasa, ambas implicadas en la descomposición de la acetilcolina .

Compuestos similares:

Fisostigmina: Un inhibidor de la colinesterasa con una duración de acción más corta y una mayor toxicidad en comparación con la eptastigmina.

Rivastigmina: Un inhibidor pseudo-reversible de la colinesterasa con aplicaciones similares en el tratamiento de la enfermedad de Alzheimer.

Singularidad de la eptastigmina: La eptastigmina es única por su duración de acción más prolongada y su menor toxicidad en comparación con otros inhibidores de la colinesterasa. Su capacidad para mejorar la función cognitiva con menos efectos secundarios la convierte en un candidato prometedor para el tratamiento de la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Physostigmine: A cholinesterase inhibitor with a shorter duration of action and higher toxicity compared to eptastigmine.

Donepezil: A reversible cholinesterase inhibitor with a longer duration of action compared to physostigmine.

Rivastigmine: A pseudo-reversible cholinesterase inhibitor with similar applications in the treatment of Alzheimer’s disease.

Uniqueness of this compound: this compound is unique in its longer duration of action and lower toxicity compared to other cholinesterase inhibitors. Its ability to improve cognitive function with fewer side effects makes it a promising candidate for the treatment of Alzheimer’s disease .

Actividad Biológica

Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.

This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Findings on AChE Inhibition

- Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .

- Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .

Cognitive Enhancement in Animal Models

Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .

Human Trials

Several clinical trials have evaluated the cognitive effects of this compound in humans:

- Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .

- Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .

Maximum Tolerated Dose (MTD)

The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .

Side Effects and Tolerability

The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:

- Nausea

- Diarrhea

- Insomnia

- Dizziness

These side effects typically resolve upon discontinuation or dose adjustment.

Summary Table of this compound Studies

| Study Type | Population | Findings |

|---|---|---|

| Animal Study | Aged Rats | Improved performance in cognitive tasks (eight-arm radial maze) |

| Double-Blind Study | Healthy Male Subjects | Significant reduction in scopolamine-induced cognitive deficits |

| Real-Time Measurement | Patients under Treatment | Confirmed significant AChE inhibition post-eptastigmine administration |

| Pharmacodynamics Assessment | Various Subjects | Established MTD at 30 mg with mild side effects |

Propiedades

Número CAS |

101246-68-8 |

|---|---|

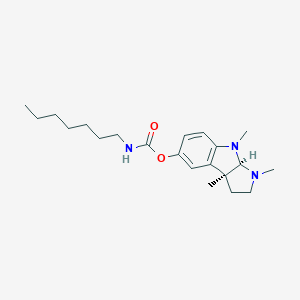

Fórmula molecular |

C21H33N3O2 |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |

InChI |

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |

Clave InChI |

RRGMXBQMCUKRLH-CTNGQTDRSA-N |

SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

SMILES isomérico |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |

SMILES canónico |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Sinónimos |

eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.